4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Physicochemical Characterization Crystallization Purification

Opt for 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS 61193-04-2) to leverage its unique 4,4-dimethyl substitution—essential for generating stable bismuthonium ylides unobtainable with other dialkyl analogs. As a Guareschi imide, it reliably forms 9,9-dimethyl bispidines in aminomethylation reactions, with steric control that prevents synthetic failures. The high melting point (212°C) simplifies purity verification, while crystalline structure facilitates isolation. Specs: C9H9N3O2, MW 191.19, purity ≥95%. Trust this well-characterized building block for anti-ischemic, CNS, and heavy pnictogen chemistry programs.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 61193-04-2
Cat. No. B1595001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
CAS61193-04-2
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1(C(C(=O)NC(=O)C1C#N)C#N)C
InChIInChI=1S/C9H9N3O2/c1-9(2)5(3-10)7(13)12-8(14)6(9)4-11/h5-6H,1-2H3,(H,12,13,14)
InChIKeyWNUGDXSWWKZTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS 61193-04-2): A Key Guareschi Imide Scaffold for Bispidine and Bismuthonium Ylide Synthesis


4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS 61193-04-2), also known as α,γ-dicyano-β,β-dimethylglutarimide, is a heterocyclic compound belonging to the Guareschi imide family [1]. This class of compounds is characterized by a 2,6-dioxopiperidine core bearing nitrile groups at the 3 and 5 positions, serving as versatile building blocks for 3,7-diazabicyclo[3.3.1]nonanes (bispidines) and other pharmacologically relevant structures [2]. The compound exhibits a molecular formula of C9H9N3O2, a molecular weight of 191.19 g/mol, and is typically supplied at purities of 95% or higher .

Why 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile Cannot Be Casually Replaced by Other Guareschi Imides


Although structurally related Guareschi imides share a common 2,6-dioxopiperidine-3,5-dicarbonitrile core, substitution at the 4-position critically modulates physicochemical properties and reactivity. Differences in alkyl chain length (e.g., dimethyl vs. ethyl-methyl or diethyl) alter melting point, density, and solubility, directly impacting purification protocols and formulation feasibility . More importantly, the specific 4,4-dimethyl substitution pattern is essential for the generation of stable bismuthonium ylides—a reactivity not commonly observed with other dialkyl analogs [1]. In aminomethylation reactions leading to bispidines, the steric and electronic influence of the 4,4-dialkyl group governs reaction yields and product distribution, meaning that substituting one Guareschi imide for another without validation risks synthetic failure or suboptimal performance [2].

Quantitative Differentiation of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS 61193-04-2) Against Closest Analogs


Elevated Melting Point of 4,4-Dimethyl Derivative Relative to 4-Ethyl-4-methyl Analog Enables Distinct Purification Windows

The 4,4-dimethyl substitution confers a significantly higher melting point compared to the 4-ethyl-4-methyl analog. This difference can be exploited for recrystallization and purity assessment during synthesis .

Physicochemical Characterization Crystallization Purification

Increased Density and Boiling Point of 4,4-Dimethyl Compound Influence Volumetric Dosing and Distillation Parameters

The 4,4-dimethyl substitution pattern results in a measurable increase in density and a slightly higher boiling point compared to the 4-ethyl-4-methyl analog, affecting both handling and thermal processing .

Density Boiling Point Formulation

Unique Utility as a Precursor to Stable Bismuthonium Ylides – A Reactivity Not Observed with Other Guareschi Imides

Unlike other 4,4-dialkyl Guareschi imides, the 4,4-dimethyl derivative serves as an essential precursor for the synthesis of stable bismuthonium ylides. The resulting triphenylbismuthonio-4,4-dimethyl-2,6-dioxocyclohexane-1-ide can be isolated in pure form and exhibits distinct electrophilic reactivity compared to arsenic and antimony analogs [1][2].

Organometallic Chemistry Bismuthonium Ylide Synthetic Intermediate

Precision Application Scenarios for 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS 61193-04-2) Based on Verifiable Differentiation


Synthesis of Bispidine-Based Pharmacophores Requiring Consistent Reactivity

In medicinal chemistry programs targeting 3,7-diazabicyclo[3.3.1]nonane (bispidine) derivatives for anti-ischemic or CNS applications, the 4,4-dimethyl Guareschi imide provides a well-characterized starting material. The elevated melting point (212 °C) facilitates straightforward purity verification, ensuring batch-to-batch consistency in multi-step syntheses . The compound's established behavior in aminomethylation reactions with primary amines and formaldehyde offers predictable access to 9,9-dimethyl-substituted bispidines [1].

Preparation of Stable Bismuthonium Ylides for Organometallic Reagent Development

Researchers focused on heavy pnictogen chemistry can employ 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile as a dedicated precursor to triphenylbismuthonio-4,4-dimethyl-2,6-dioxocyclohexane-1-ide, a stable bismuthonium ylide [2]. This ylide exhibits unique reactivity toward aldehydes and isothiocyanates while remaining inert to ketones, enabling selective transformations not possible with arsenic or antimony analogs [2]. The pure ylide can be isolated and used as a carbenoid equivalent in copper-catalyzed reactions with alkynes [3].

Quality Control and Method Development Leveraging Distinct Physicochemical Signatures

For analytical and quality control laboratories, the well-defined melting point (212 °C) and density (1.27 g/cm³) of the 4,4-dimethyl compound provide clear reference points for identity confirmation and purity assessment . When developing HPLC or GC methods for reaction monitoring, the distinct retention time arising from its higher boiling point (484.8 °C) compared to common analogs ensures reliable separation and quantification .

Synthesis of β,β-Disubstituted Glutarates via Guareschi Imide Hydrolysis

In the preparation of 3,3-dimethylglutaric acid derivatives for polymer or agrochemical intermediates, the 4,4-dimethyl Guareschi imide serves as a masked dinitrile equivalent. The high melting point and crystallinity allow for easy isolation of the imide intermediate before hydrolysis, reducing overall process mass intensity .

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